molecular formula C14H16N2O3S B3306553 4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide CAS No. 928002-90-8

4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide

Cat. No.: B3306553
CAS No.: 928002-90-8
M. Wt: 292.36 g/mol
InChI Key: FSQFDAJUAUHCGU-UHFFFAOYSA-N
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Description

4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H16N2O3S and a molecular weight of 292.35 g/mol . This compound is characterized by the presence of an amino group, a hydroxyphenethyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 4-hydroxyphenethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Lacks the hydroxyphenethyl group.

    4-Hydroxyphenethylamine: Lacks the benzenesulfonamide moiety.

    N-(4-Hydroxyphenethyl)benzenesulfonamide: Lacks the amino group.

Uniqueness

4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide is unique due to the presence of both the amino group and the hydroxyphenethyl group, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile tool in scientific research .

Properties

IUPAC Name

4-amino-N-[2-(4-hydroxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c15-12-3-7-14(8-4-12)20(18,19)16-10-9-11-1-5-13(17)6-2-11/h1-8,16-17H,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQFDAJUAUHCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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